Cas no 467-64-1 (Benzyl Violet)

Benzyl Violet structure
Benzyl Violet structure
Produktname:Benzyl Violet
CAS-Nr.:467-64-1
MF:C286H438N82O90S9
MW:6753.61837244034
CID:5055825

Benzyl Violet Chemische und physikalische Eigenschaften

Namen und Kennungen

    • H-Arg-Ile-Cys-Tyr-Asn-His-Leu-Gly-Thr-Lys-Pro-Pro-Thr-Thr-Glu-Thr-Cys-Gln-Glu-Asp-Ser-Cys-Tyr-Lys-As
    • Benzyl Violet
    • Inchi: 1S/C286H438N82O90S9/c1-20-136(9)219(355-229(404)157(290)52-38-89-305-283(296)297)271(446)352-196(132-466)263(438)332-172(104-149-67-73-154(378)74-68-149)242(417)336-178(108-203(292)381)246(421)334-177(107-152-117-304-133-315-152)245(420)330-170(99-134(5)6)232(407)312-121-210(388)354-223(140(13)371)273(448)329-168(56-34-37-88-289)278(453)368-97-46-64-201(368)280(455)366-95-44-63-200(366)268(443)361-227(144(17)375)277(452)362-226(143(16)374)274(449)327-167(80-84-214(394)395)240(415)359-225(142(15)373)276(451)353-195(131-465)260(435)323-164(77-81-202(291)380)237(412)322-165(78-82-212(390)391)238(413)339-185(115-218(402)403)251(426)347-188(124-370)257(432)350-193(129-463)261(436)331-171(103-148-65-71-153(377)72-66-148)241(416)320-161(54-32-35-86-287)235(410)335-180(110-205(294)383)254(429)356-220(137(10)21-2)270(445)344-176(106-151-116-309-158-53-31-30-51-156(151)158)253(428)360-224(141(14)372)275(450)343-174(101-146-47-26-24-27-48-146)243(418)340-184(114-217(400)401)250(425)337-181(111-206(295)384)255(430)357-222(139(12)23-4)272(447)358-221(138(11)22-3)269(444)326-163(59-41-92-308-286(302)303)234(409)319-159(57-39-90-306-284(298)299)230(405)311-119-208(386)317-189(125-459)233(408)313-120-209(387)318-190(126-460)258(433)333-175(102-147-49-28-25-29-50-147)252(427)363-228(145(18)376)281(456)367-96-45-62-199(367)267(442)325-160(58-40-91-307-285(300)301)231(406)310-118-207(385)316-182(112-215(396)397)248(423)328-169(85-98-467-19)279(454)365-94-43-60-197(365)265(440)314-122-211(389)364-93-42-61-198(364)266(441)342-173(105-150-69-75-155(379)76-70-150)244(419)349-194(130-464)264(439)351-191(127-461)259(434)324-166(79-83-213(392)393)239(414)346-187(123-369)256(431)341-183(113-216(398)399)249(424)321-162(55-33-36-87-288)236(411)348-192(128-462)262(437)338-179(109-204(293)382)247(422)345-186(282(457)458)100-135(7)8/h24-31,47-51,53,65-76,116-117,133-145,157,159-201,219-228,309,369-379,459-466H,20-23,32-46,52,54-64,77-115,118-132,287-290H2,1-19H3,(H2,291,380)(H2,292,381)(H2,293,382)(H2,294,383)(H2,295,384)(H,304,315)(H,310,406)(H,311,405)(H,312,407)(H,313,408)(H,314,440)(H,316,385)(H,317,386)(H,318,387)(H,319,409)(H,320,416)(H,321,424)(H,322,412)(H,323,435)(H,324,434)(H,325,442)(H,326,444)(H,327,449)(H,328,423)(H,329,448)(H,330,420)(H,331,436)(H,332,438)(H,333,433)(H,334,421)(H,335,410)(H,336,417)(H,337,425)(H,338,437)(H,339,413)(H,340,418)(H,341,431)(H,342,441)(H,343,450)(H,344,445)(H,345,422)(H,346,414)(H,347,426)(H,348,411)(H,349,419)(H,350,432)(H,351,439)(H,352,446)(H,353,451)(H,354,388)(H,355,404)(H,356,429)(H,357,430)(H,358,447)(H,359,415)(H,360,428)(H,361,443)(H,362,452)(H,363,427)(H,390,391)(H,392,393)(H,394,395)(H,396,397)(H,398,399)(H,400,401)(H,402,403)(H,457,458)(H4,296,297,305)(H4,298,299,306)(H4,300,301,307)(H4,302,303,308)/t136-,137-,138-,139-,140+,141+,142+,143+,144+,145+,157-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,219-,220-,221-,222-,223-,224-,225-,226-,227-,228-/m0/s1
    • InChI-Schlüssel: WXAHZOYREYZWJG-ZQMJCZTESA-N
    • Lächelt: SC[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CC1C=CC=CC=1)C(N[C@@H](CC(=O)O)C(N[C@@H](CC(N)=O)C(N[C@H](C(N[C@H](C(N[C@@H](CCCNC(=N)N)C(N[C@@H](CCCNC(=N)N)C(NCC(N[C@@H](CS)C(NCC(N[C@@H](CS)C(N[C@@H](CC1C=CC=CC=1)C(N[C@@H]([C@@H](C)O)C(N1CCC[C@H]1C(N[C@H](C(NCC(N[C@@H](CC(=O)O)C(N[C@@H](CCSC)C(N1CCC[C@H]1C(NCC(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(=O)O)CC(C)C)=O)CC(N)=O)=O)CS)=O)CCCCN)=O)CC(=O)O)=O)CO)=O)CCC(=O)O)=O)CS)=O)CS)=O)CC1C=CC(=CC=1)O)=O)=O)=O)=O)=O)=O)=O)CCCNC(=N)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)[C@@H](C)CC)=O)[C@@H](C)CC)=O)=O)=O)=O)[C@@H](C)O)=O)CC1=CNC2C=CC=CC1=2)=O)[C@@H](C)CC)=O)CC(N)=O)=O)CCCCN)=O)CC1C=CC(=CC=1)O)=O)CS)=O)CO)=O)CC(=O)O)=O)CCC(=O)O)=O)CCC(N)=O)=O)NC([C@H]([C@@H](C)O)NC([C@H](CCC(=O)O)NC([C@H]([C@@H](C)O)NC([C@H]([C@@H](C)O)NC([C@@H]1CCCN1C([C@@H]1CCCN1C([C@H](CCCCN)NC([C@H]([C@@H](C)O)NC(CNC([C@H](CC(C)C)NC([C@H](CC1=CN=CN1)NC([C@H](CC(N)=O)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CS)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(=N)N)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 6751.9804531 g/mol
  • Monoisotopenmasse: 6748.9703886 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 103
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 108
  • Schwere Atomanzahl: 467
  • Anzahl drehbarer Bindungen: 217
  • Komplexität: 17400
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 64
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -30.8
  • Molekulargewicht: 6754
  • Topologische Polaroberfläche: 2810

Experimentelle Eigenschaften

  • Löslichkeit: Chloroform, Dichloromethane

Benzyl Violet Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
B316550-2.5mg
Benzyl Violet
467-64-1
2.5mg
$ 201.00 2023-04-18
TRC
B316550-10mg
Benzyl Violet
467-64-1
10mg
$ 741.00 2023-04-18
TRC
B316550-25mg
Benzyl Violet
467-64-1
25mg
$ 1608.00 2023-04-18

Benzyl Violet Verwandte Literatur

Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd